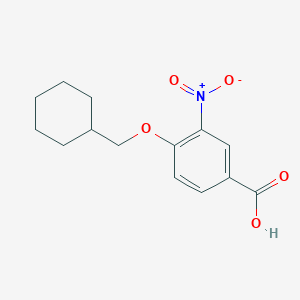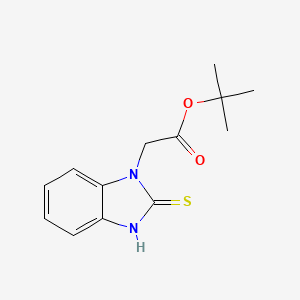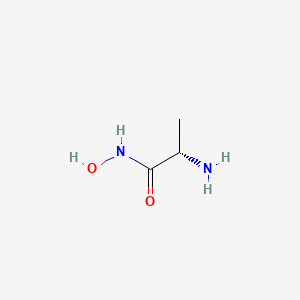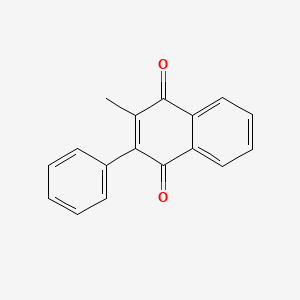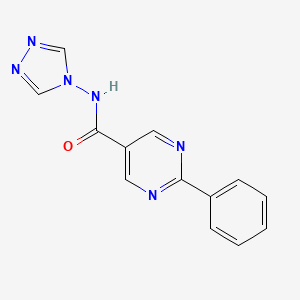
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide typically involves multi-step synthetic routes. One common method includes the formation of the pyrimidine ring followed by the introduction of the triazole moiety. The synthesis may start with the condensation of appropriate aldehydes and amines to form the pyrimidine core. Subsequent steps involve the cyclization with triazole precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance production efficiency .
化学反应分析
Types of Reactions
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
科学研究应用
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
作用机制
The mechanism of action of 2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds include other triazole-pyrimidine hybrids and derivatives, such as:
- 1,2,4-Triazole-containing scaffolds
- Triazole-pyrimidine hybrids with neuroprotective properties
- Pyrimidine derivatives with anti-inflammatory activities .
Uniqueness
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide is unique due to its specific combination of pyrimidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development, offering potential advantages over other similar compounds in terms of efficacy and selectivity .
属性
分子式 |
C13H10N6O |
|---|---|
分子量 |
266.26 g/mol |
IUPAC 名称 |
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H10N6O/c20-13(18-19-8-16-17-9-19)11-6-14-12(15-7-11)10-4-2-1-3-5-10/h1-9H,(H,18,20) |
InChI 键 |
BYXWKYASLJVJNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NN3C=NN=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
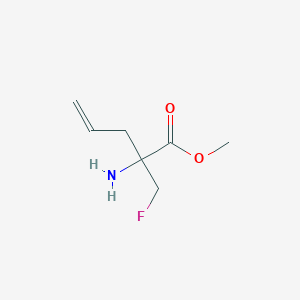
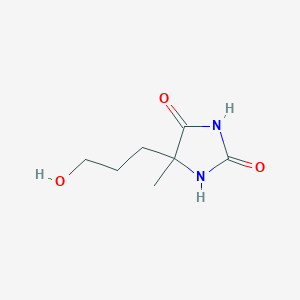
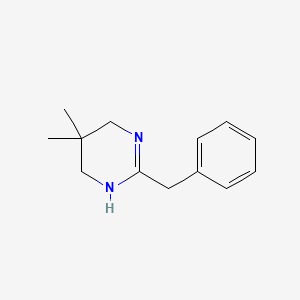
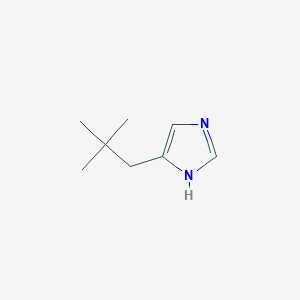
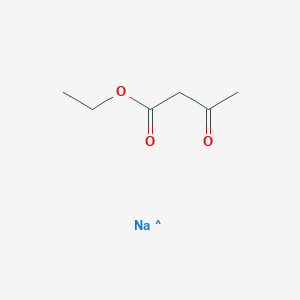
![1-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B8681483.png)
![1'-Benzyl-3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8681486.png)
